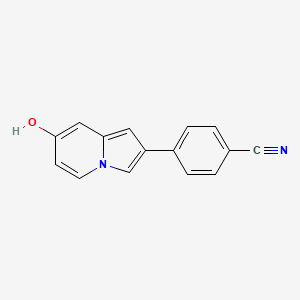
4-(7-Hydroxyindolizin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Hydroxyindolizin-2-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2O It is known for its unique structure, which includes an indolizine ring system substituted with a hydroxy group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxyindolizin-2-yl)benzonitrile typically involves the reaction of indolizine derivatives with benzonitrile compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 7-hydroxyindolizine and a benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(7-Hydroxyindolizin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
4-(7-Hydroxyindolizin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4-(7-Hydroxyindolizin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
- 4-(7-Hydroxyindolizin-3-yl)benzonitrile
- 4-(7-Methoxyindolizin-2-yl)benzonitrile
- 4-(7-Hydroxyindolizin-2-yl)benzamide
Uniqueness
4-(7-Hydroxyindolizin-2-yl)benzonitrile stands out due to its specific substitution pattern on the indolizine ring and the presence of both hydroxy and nitrile functional groups
特性
CAS番号 |
918960-17-5 |
|---|---|
分子式 |
C15H10N2O |
分子量 |
234.25 g/mol |
IUPAC名 |
4-(7-hydroxyindolizin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-11-1-3-12(4-2-11)13-7-14-8-15(18)5-6-17(14)10-13/h1-8,10,18H |
InChIキー |
XWONROYKGYYSDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
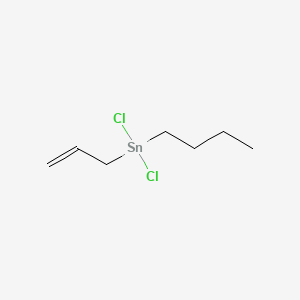
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

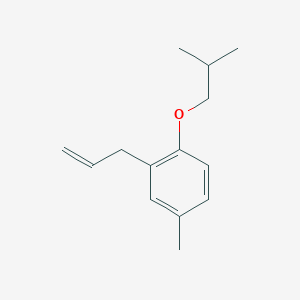
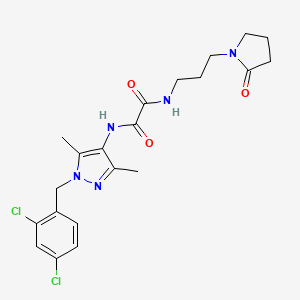
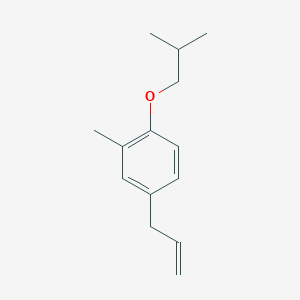
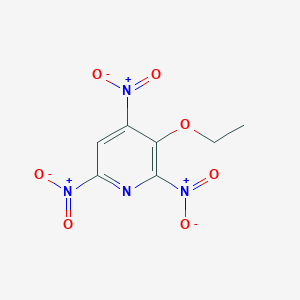
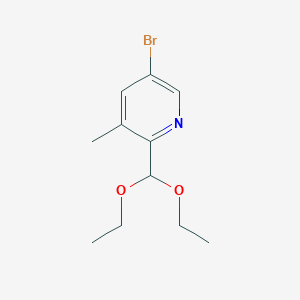
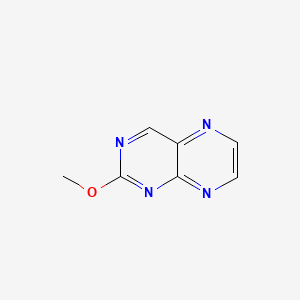
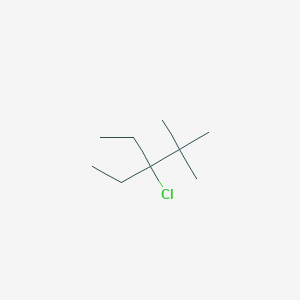

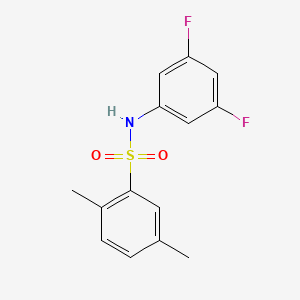
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
